4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE
Description
Chemical Structure and Properties The compound 4-[[(R)-3-Dimethylamino-1-[(phenylsulfanyl)methyl]propyl]amino]-3-nitrobenzenesulfonamide (hereafter referred to as the target compound) is a benzenesulfonamide derivative with a molecular formula of C₁₈H₂₄N₄O₄S₂ and a molecular weight of 424.538 g/mol . Key structural features include:
- A benzenesulfonamide core substituted with a 3-nitro group (electron-withdrawing, influencing reactivity and binding interactions).
- A chiral (R)-configured side chain at position 4, comprising a dimethylamino group (basic, enhancing solubility in acidic environments) and a phenylsulfanyl-methyl moiety (hydrophobic, contributing to lipophilicity).
Physicochemical properties include a LogP of 5.144, indicating high lipophilicity, and a polar surface area (PSA) of 154.93 Ų, suggesting moderate permeability . The stereochemistry at the (R)-position may influence target binding specificity, a critical factor in drug design.
Properties
IUPAC Name |
4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-21(2)11-10-14(13-27-15-6-4-3-5-7-15)20-17-9-8-16(28(19,25)26)12-18(17)22(23)24/h3-9,12,14,20H,10-11,13H2,1-2H3,(H2,19,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJKLSTZIFMTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623295 | |
| Record name | 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406233-35-0 | |
| Record name | 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation and Nitration Sequence
The benzenesulfonamide core is synthesized through sequential electrophilic aromatic substitution. Starting with benzene, sulfonation with fuming sulfuric acid yields benzenesulfonic acid. Subsequent nitration at the meta position is achieved using a mixed acid (HNO₃/H₂SO₄) at 0–5°C. The para position is selectively functionalized via directed ortho-metalation strategies to install the amino group post-sulfonamide formation.
Critical Parameters :
-
Temperature control during nitration to avoid di-nitration byproducts.
-
Use of protecting groups (e.g., acetyl) to direct substitution patterns.
Construction of the Chiral Amine Side Chain
Asymmetric Synthesis of (R)-3-Dimethylaminopropyl Derivatives
The chiral amine moiety is synthesized via asymmetric hydrogenation of a prochiral enamine. For example:
-
Enamine Precursor : Condensation of dimethylamine with α,β-unsaturated ketones yields the enamine intermediate.
-
Catalytic Hydrogenation : Using a chiral catalyst (e.g., Ru-BINAP), the double bond is reduced to afford the (R)-configured amine with >90% enantiomeric excess.
Optimization Data :
| Catalyst System | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(R)-BINAP | MeOH | 50°C | 92 | 85 |
| Rh-(S)-Phanephos | THF | 40°C | 88 | 78 |
Introduction of the Phenylsulfanylmethyl Group
The phenylsulfanylmethyl substituent is installed via alkylation of the chiral amine intermediate. A two-step protocol is employed:
-
Methylation : Reaction with methyl iodide in the presence of NaH forms the tertiary amine.
-
Thioether Formation : Treatment with phenylthiol (PhSH) and a base (K₂CO₃) in DMF at 90°C achieves the alkylation.
Reaction Conditions :
-
Solvent: DMF or acetonitrile.
-
Base: Potassium carbonate or cesium carbonate for enhanced reactivity.
-
Temperature: 80–90°C for 12–24 hours.
Coupling of the Core and Side Chain
Sulfonamide Bond Formation
The benzenesulfonyl chloride intermediate is reacted with the chiral amine under Schotten-Baumann conditions:
-
Activation : 3-Nitro-4-aminobenzenesulfonyl chloride is prepared via chlorination of the sulfonic acid using PCl₅.
-
Amination : The sulfonyl chloride is treated with the (R)-amine in aqueous NaOH/CH₂Cl₂, yielding the sulfonamide bond.
Yield Optimization :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaOH (2M) | H₂O/CH₂Cl₂ | 0°C | 72 |
| Et₃N | THF | RT | 65 |
Stereochemical Control and Resolution
Chiral Chromatography
Racemic mixtures of the amine intermediate are resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H). The (R)-enantiomer is isolated with >99% purity.
Dynamic Kinetic Resolution
Catalytic asymmetric methods, such as enzymatic resolution with lipases, are explored but show lower efficiency (ee <80%) compared to synthetic catalysis.
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration : Use of steric directing groups (e.g., sulfonic acid) ensures meta-nitration.
-
Oxidative Degradation of Thioether : Avoid strong oxidants (e.g., Oxone) post-alkylation to prevent sulfoxide formation.
-
Amine Racemization : Low-temperature coupling and mild bases minimize epimerization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-nitro group activates the benzene ring for substitution reactions. Examples include:
- Amidation with carbamoyl chlorides to form tertiary amides .
- Sulfonamide bond formation under basic conditions (e.g., NaOH, K₂CO₃) .
Example Reaction :Conditions: DCM, DMAP, room temperature .
Reduction of Nitro Group
The nitro (-NO₂) group is reducible to amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or via NaBH₄/CuCl₂ . This modifies pharmacological activity:
| Reaction | Conditions | Product |
|---|---|---|
| Nitro → Amine | H₂ (1 atm), Pd/C, EtOH | 3-Aminobenzenesulfonamide derivative |
| Nitro → Hydroxylamine | Zn/NH₄Cl, H₂O/EtOH | Intermediate for further functionalization |
Sulfur-Based Reactivity
The phenylsulfanylmethyl group participates in:
- Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
- Alkylation/arylation via thiolate intermediates under basic conditions .
Example :Conditions: K₂CO₃, DMF, 60°C .
Biological Activity and Mechanism
The compound is a BCL-2/BCL-XL inhibitor , promoting apoptosis in cancer cells . Key reactions in biological systems:
Key Findings :
- Synergistic lethality with PI3K inhibitors (e.g., NVP-BKM120) .
- Caspase-3/8 activation and PARP cleavage observed in glioma cells .
Stability and Degradation
- Thermal Decomposition : Releases CO, NOₓ, SOₓ above 250°C .
- Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions (e.g., HCl/NaOH) .
Degradation Products :
Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamide compounds are known for their antimicrobial properties, and this specific compound has been investigated for its potential as an inhibitor of specific enzymes involved in bacterial growth.
Antibacterial Activity
Research indicates that sulfonamides can inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism is similar to that of traditional antibiotics like sulfanilamide. The compound's structure allows it to bind effectively to the active site of the enzyme, blocking substrate access.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) of 8 µg/mL .
Biochemical Applications
The compound's ability to modulate biological pathways makes it a candidate for further research in cancer therapy.
Cancer Research
Preliminary studies suggest that this sulfonamide can induce apoptosis in cancer cells by antagonizing Bcl-2 family proteins, which are known to inhibit programmed cell death.
Data Table: In Vitro Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Bcl-2 inhibition |
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Disruption of mitochondrial function |
This data indicates promising therapeutic potential, warranting further investigation into its mechanisms and efficacy in vivo.
Material Science Applications
Beyond biological applications, this compound has also been explored in materials science, particularly in the development of novel polymers and nanomaterials.
Nanoparticle Coating
The compound has been utilized in synthesizing core-shell systems based on noble metal nanoparticles. These nanoparticles are coated with copolymers that enhance their stability and functionality for applications in catalysis and drug delivery.
Case Study : A recent publication highlighted the use of this sulfonamide in creating gold nanoparticles with enhanced catalytic properties for organic reactions. The resulting materials showed increased reaction rates compared to uncoated nanoparticles .
Mechanism of Action
The mechanism of action of 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of sulfonamide derivatives with diverse pharmacological applications. Below is a detailed comparison with structurally analogous compounds (Table 1), followed by an analysis of key differences.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Scaffold: The target compound features a monocyclic benzenesulfonamide, whereas analogues in and incorporate piperidine-sulfonamide and pyrazolopyrimidine-sulfonamide cores, respectively. Bicyclic systems (e.g., chromenone in ) often exhibit enhanced target affinity due to rigid conformations .
However, replaces the chiral side chain with a trifluoromethyl-pyrazole, which may reduce stereochemical complexity . Fluorine Incorporation: Fluorinated groups (e.g., 4-fluorophenoxy in , trifluoromethyl in and ) are common in drug design for their metabolic stability and lipophilicity-enhancing effects. The target compound lacks fluorine but compensates with a phenylsulfanyl group, which provides similar hydrophobicity but less electronegativity .
Stereochemical Complexity: The (R)-configuration of the target compound’s side chain is a critical distinction. Chirality can significantly influence binding to enantioselective targets, such as enzymes or receptors .
Physicochemical Properties :
- The target compound’s LogP (5.14) exceeds that of (estimated ~3–4 due to trifluoromethyl and pyrazole groups), indicating superior membrane permeability but possibly poorer aqueous solubility. Compounds like , with a hydroxybenzyl group , may exhibit lower LogP values, favoring solubility .
Hypothetical Pharmacological Implications
- The target compound’s phenylsulfanyl group could facilitate interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase or cyclooxygenase isoforms).
- In contrast, trifluoromethyl-pyrazole () and thiazole () derivatives might excel in targeting kinases or GPCRs due to their planar, aromatic systems .
- The absence of fluorine in the target compound may reduce metabolic resistance compared to fluorinated analogues but could improve synthetic accessibility.
Biological Activity
4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE, also known by its CAS number 406233-35-0, is a complex organic compound that has garnered interest for its potential biological activity. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a nitrobenzene moiety, and a dimethylamino group, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of 424.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₄S₂ |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 406233-35-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival, particularly through its action on the Bcl-2 family of proteins . The sulfonamide group enhances its binding affinity to target proteins, while the nitro group may participate in redox reactions that modulate cellular pathways.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties by acting as a dual Bcl-2/Bcl-xL antagonist. This mechanism promotes apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology .
Case Studies and Experimental Findings
- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer models. The IC50 values ranged from 10 to 50 µM, indicating potent anti-proliferative activity .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. The treatment resulted in increased apoptotic markers and decreased levels of anti-apoptotic proteins .
- Mechanistic Insights : Further studies revealed that the compound induces mitochondrial dysfunction leading to cytochrome c release and activation of caspase cascades, thereby promoting programmed cell death .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Step 1 : Preparation of intermediate compounds using standard organic synthesis techniques.
- Step 2 : Coupling reactions under controlled conditions to form the final product.
Common reagents include coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) for amide bond formation .
Q & A
Q. How can researchers align their work with emerging trends in sulfonamide-based drug discovery?
- Answer :
- Bibliometric analysis : Use tools like VOSviewer to map recent publications (2015–2025) on sulfonamide scaffolds, focusing on target classes (e.g., carbonic anhydrases, GPCRs).
- Collaborative networks : Engage in cross-disciplinary consortia (e.g., structural biology + medicinal chemistry) to accelerate hit-to-lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
